molecular formula C17H11ClN2O4 B5119300 (4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5119300
M. Wt: 342.7 g/mol
InChI Key: AUZSPYBTAQYPEF-WUXMJOGZSA-N
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Description

(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzodioxole moiety and a pyrazolidine-dione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The chlorinated benzodioxole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound may be studied for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets can lead to the development of new medications.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione apart is its combination of a chlorinated benzodioxole moiety and a pyrazolidine-dione core. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-13-8-15-14(23-9-24-15)7-10(13)6-12-16(21)19-20(17(12)22)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSPYBTAQYPEF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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